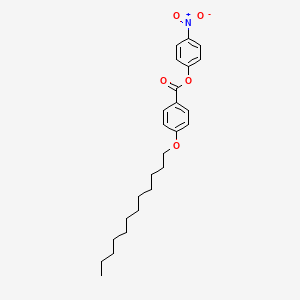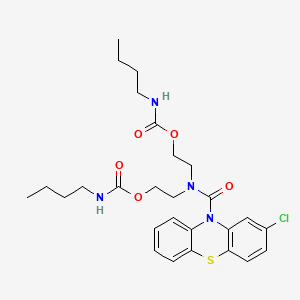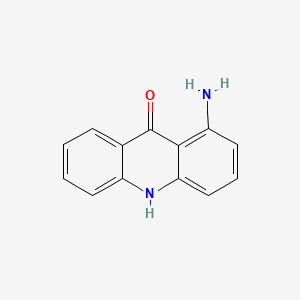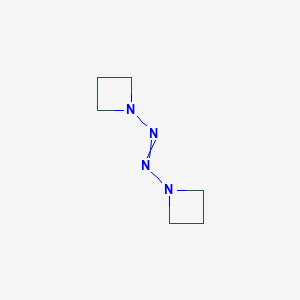
CID 78066737
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066737 is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
The synthesis of CID 78066737 involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent . This method ensures high purity and yield, making it suitable for industrial production.
Chemical Reactions Analysis
CID 78066737 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 78066737 has numerous applications in scientific research, including:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of CID 78066737 involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of cellulose biosynthesis, which is crucial for its herbicidal properties . This inhibition disrupts the normal growth and development of plants, making it an effective herbicide.
Comparison with Similar Compounds
CID 78066737 can be compared with other similar compounds, such as trifluoromethyltrimethylsilane and indaziflam . These compounds share similar properties and applications but differ in their specific chemical structures and mechanisms of action. This compound is unique in its high stability and reactivity, making it a valuable compound in various scientific fields.
Similar Compounds
- Trifluoromethyltrimethylsilane
- Indaziflam
These compounds are used in similar applications but have distinct properties that make them suitable for specific uses.
Properties
Molecular Formula |
C14H27O6Si |
|---|---|
Molecular Weight |
319.45 g/mol |
InChI |
InChI=1S/C14H27O6Si/c1-4-7-10-15-18-13(19-16-11-8-5-2)14(21)20-17-12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
LMRYSNOXJXRNSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOOC(=C(OOCCCC)[Si])OOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)


![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)


![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)

![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)



